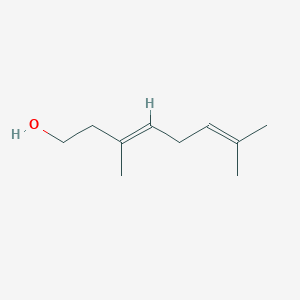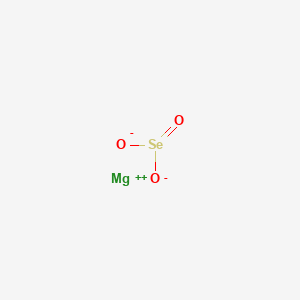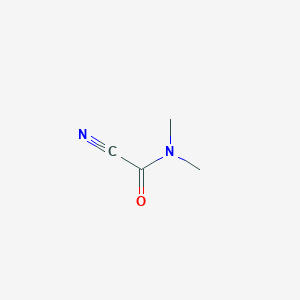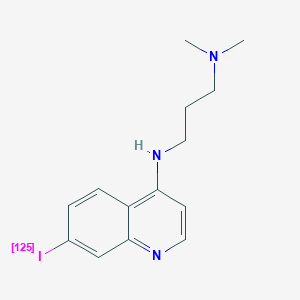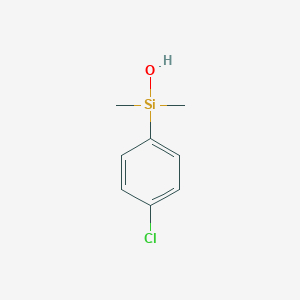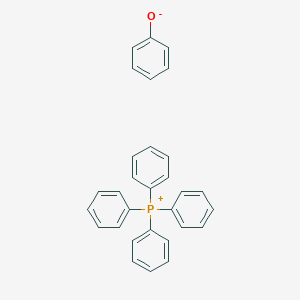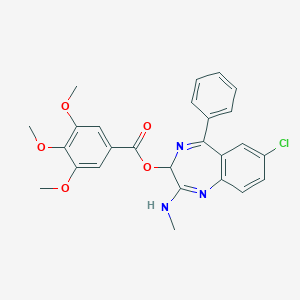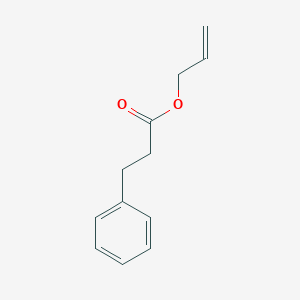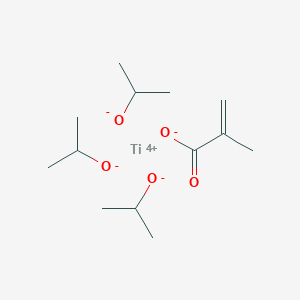
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium is a transition metal with the atomic number 22 and symbol Ti. It has a wide range of applications in various fields due to its unique physical and chemical properties. One of the most important applications of titanium is in the field of catalysis. Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is a complex compound of titanium that has been extensively studied for its catalytic properties.
Wissenschaftliche Forschungsanwendungen
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) has been extensively studied for its catalytic properties. It has been found to be an effective catalyst for a wide range of reactions such as the epoxidation of alkenes, the oxidation of alcohols, and the reduction of ketones. In addition, it has also been used as a catalyst for the synthesis of various organic compounds such as esters, lactones, and amides.
Wirkmechanismus
The mechanism of action of titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is complex and depends on the specific reaction being catalyzed. In general, the compound acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a nucleophile. This leads to the formation of a reactive intermediate, which can then undergo further reactions to form the desired product.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3). However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) as a catalyst is its high selectivity. It can often produce the desired product with high yields and minimal side reactions. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to using this compound. One of the main limitations is its high cost, which can make it impractical for large-scale industrial applications. In addition, the compound can be difficult to handle and requires specialized equipment and techniques for its synthesis and use.
Zukünftige Richtungen
There are several potential future directions for research on titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3). One area of research could focus on developing new synthetic methods that are more cost-effective and scalable. Another area of research could focus on exploring the catalytic properties of this compound for new reactions and applications. Finally, research could also focus on developing new catalysts based on titanium that are more efficient and selective than titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3).
In conclusion, titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is a complex compound of titanium that has been extensively studied for its catalytic properties. It has a wide range of applications in various fields, including the synthesis of organic compounds and the production of fine chemicals. While there are some limitations to using this compound, its high selectivity and relative stability make it a promising catalyst for future research.
Synthesemethoden
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) can be synthesized by reacting titanium tetraisopropoxide with 2-methylprop-2-enoic acid and propan-2-ol. The reaction is typically carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting compound is a yellow powder that is soluble in organic solvents such as ethanol and acetone.
Eigenschaften
IUPAC Name |
2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.3C3H7O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3H,1-2H3;/q;3*-1;+4/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUHLUAUFQHBM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572522 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
CAS RN |
18327-72-5 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

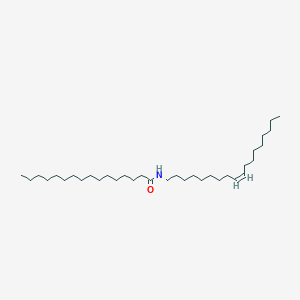
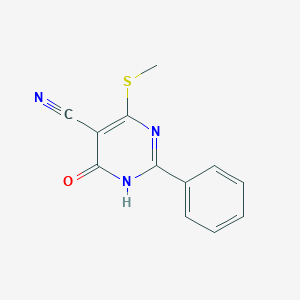
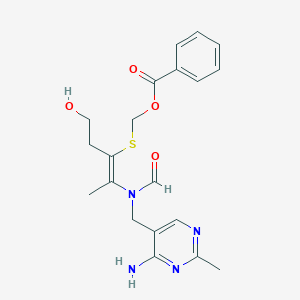
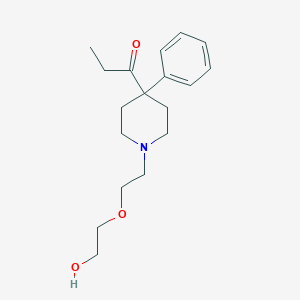
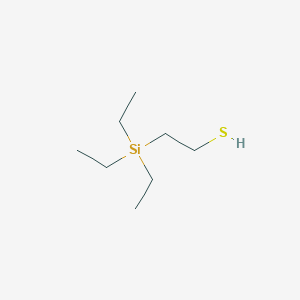
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
